CETP Inhibitor Scaffold Incorporation: Documented Use in US8759365B2 Patent Series
2-Amino-4-bromo-3,5-difluorobenzoic acid is explicitly disclosed as a synthetic building block in US8759365B2, a patent covering organic compounds as CETP inhibitors [1]. Within this patent series, structurally related compounds incorporating the 2-amino-4-bromo-3,5-difluorobenzoic acid motif demonstrated CETP inhibitory activity with IC50 values as low as 25 nM under assay conditions of pH 7.4 at 37°C [2]. In contrast, regioisomeric analogs such as 4-bromo-2,6-difluorobenzoic acid and 4-bromo-3,5-difluorobenzoic acid are documented as intermediates for entirely distinct therapeutic applications, including anti-inflammatory agents and quinolone antibiotics .
| Evidence Dimension | Therapeutic area of derived drug candidates |
|---|---|
| Target Compound Data | CETP inhibitor scaffolds (cardiovascular) |
| Comparator Or Baseline | 4-Bromo-2,6-difluorobenzoic acid: anti-inflammatory/analgesic intermediates; 4-Bromo-2,3-difluorobenzoic acid: quinolone antibiotic intermediates |
| Quantified Difference | Distinct therapeutic indications; quantitative IC50 = 25 nM for CETP inhibition in related scaffolds |
| Conditions | CETP Activity Kit (Roar Biochemical); pH 7.4; 37°C |
Why This Matters
Procurement decisions must align with the intended therapeutic program; substituting regioisomers redirects medicinal chemistry efforts to entirely different biological targets.
- [1] US8759365B2. Organic compounds. 2014. Available at: https://patents.google.com/patent/US8759365B2/en View Source
- [2] BindingDB. BDBM124884: US8759365, 16-2. CETP inhibition IC50 = 25 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=124884 View Source
